1,6-Dimethylindazol-3-amine is a chemical compound that belongs to the indazole class of compounds, characterized by a fused bicyclic structure comprising a five-membered ring and a six-membered ring. This compound is notable for its potential applications in pharmaceuticals, particularly as an intermediate in drug synthesis and as a research tool in biological studies.
1,6-Dimethylindazol-3-amine is classified as an aromatic amine due to the presence of an amino group attached to an aromatic indazole ring. It is categorized under heterocyclic compounds due to its unique ring structure containing nitrogen atoms.
The synthesis of 1,6-Dimethylindazol-3-amine typically involves several chemical reactions:
The synthesis process may require careful control of reaction conditions, including temperature, pressure, and pH, to ensure high yields and purity of the final product. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to monitor the reaction progress and characterize the final compound .
The molecular formula of 1,6-Dimethylindazol-3-amine is . Its structure features two methyl groups attached to the indazole ring at positions 1 and 6, with an amino group at position 3.
1,6-Dimethylindazol-3-amine can participate in various chemical reactions:
These reactions often require specific catalysts or conditions to promote reactivity and selectivity. For instance, acidic or basic conditions may be necessary depending on the nature of the substrate involved .
The mechanism of action for compounds like 1,6-Dimethylindazol-3-amine often involves interactions with biological targets such as enzymes or receptors. For example, it may inhibit specific kinases involved in cell signaling pathways.
Research indicates that similar compounds exhibit activity against various targets, including vascular endothelial growth factor receptors (VEGFR) and platelet-derived growth factor receptors (PDGFR), which are crucial in angiogenesis and tumor growth .
1,6-Dimethylindazol-3-amine has several scientific uses:
Its role in drug development emphasizes its importance in understanding complex biological mechanisms and developing new therapeutic agents .
Indazole derivatives represent a privileged scaffold in modern drug discovery due to their structural versatility and broad-spectrum biological activities. These bicyclic aromatic systems, comprising a fused benzene and pyrazole ring, exhibit two tautomeric forms (1H and 2H), with the 1H-indazole being thermodynamically predominant and pharmacologically more relevant [3] . The indazole nucleus serves as the structural foundation for over 43 clinical or investigational drugs targeting diverse therapeutic areas, including oncology, inflammation, and infectious diseases [2]. Notable FDA-approved drugs incorporating this scaffold include:
The significance of indazole derivatives stems from their ability to engage in diverse molecular interactions with biological targets. The aromatic system facilitates π-π stacking, while the pyrazole nitrogen atoms serve as hydrogen bond acceptors or donors. Furthermore, the planar structure enables deep penetration into enzyme active sites, particularly kinase domains where indazoles frequently act as hinge-binding motifs [3]. This versatility, combined with favorable physicochemical properties, positions indazole as a "molecular canvas" for rational drug design, especially in oncology where targeted therapies demand precise molecular recognition [9].
The molecular architecture of indazole imparts distinct advantages for target engagement and pharmacokinetic optimization:
Hinge Binding Capability: The 1H-indazole-3-amine moiety serves as an effective hinge-binding fragment in kinase inhibitors. In Linifanib (a multi-targeted tyrosine kinase inhibitor), this motif forms critical hydrogen bonds with kinase hinge regions, disrupting ATP binding and subsequent phosphorylation cascades [2]. Similarly, the 1H-indazole-3-amide in Entrectinib enhances antitumor activity by optimizing interactions with ALK and TRK kinases [2].
Synthetic Versatility: Indazole permits regioselective functionalization at multiple positions (N1, C3, C5, C6), enabling systematic structure-activity relationship (SAR) explorations. Contemporary synthetic methodologies include:
Reductive cyclization of nitrobenzaldehydes or amidines [3]These methods facilitate efficient generation of structurally diverse libraries for biological screening.
Pharmacokinetic Modulation: Incorporation of ionizable groups (e.g., piperazine) enhances water solubility and oral bioavailability. The piperazine moiety in Imatinib exemplifies this strategy, where its presence improves solubility and pharmacokinetic profiles [2]. Similarly, indazole derivatives can be engineered to cross biological barriers while maintaining target specificity.
Table 1: Strategic Modifications of Indazole Scaffolds in Drug Design
| Modification Site | Functional Group Introduced | Biological Consequence | Example Drug |
|---|---|---|---|
| N1-position | Alkyl/aryl groups | Modifies metabolic stability and selectivity | Niraparib (methyl) |
| C3-position | Amide/carboxamide | Enhances hinge-binding in kinases | Entrectinib |
| C5-position | Aryl/heteroaryl (via Suzuki) | Expands target repertoire | Experimental compounds [2] |
| C6-position | Electron-donating groups (e.g., methyl) | Modulates electron density and binding affinity | 1,6-Dimethylindazol-3-amine |
Regiochemical modifications profoundly influence the pharmacological profile of indazole derivatives, with methylation at strategic positions offering distinct advantages:
N1-Methylation: Shifts tautomeric equilibrium toward the 1H-form, enhancing metabolic stability by protecting against oxidative degradation. This modification reduces plasma clearance and increases oral exposure, as demonstrated in pharmacokinetic studies of Niraparib derivatives [3] . Additionally, N1-alkylation can modulate steric interactions within target binding pockets.
C3-Amino Group: The 3-amine functionality serves as a critical pharmacophore for multiple mechanisms:
Provides attachment point for bioactive conjugates (e.g., mercaptoacetamide or piperazine acetamide) that enhance cytotoxicity [2]Recent studies indicate that 3-amido derivatives exhibit superior anticancer activity compared to unsubstituted indazoles, particularly when conjugated with solubilizing groups [2].
C6-Methylation: The electron-donating methyl group at C6 exerts multifaceted effects:
Table 2: Impact of Methylation on Indazole Anticancer Activity
| Substitution Pattern | IC~50~ against K562 (µM) | Selectivity Ratio (HEK-293/K562) | Key Molecular Targets |
|---|---|---|---|
| Unsubstituted 1H-indazol-3-amine | 9.32 ± 0.59 | 1.36 | Broad-spectrum kinases |
| 1-Methylindazol-3-amine | 8.49 ± 1.87 | 2.12 | PDGFR, VEGFR |
| 1,3-Dimethylindazol-6-amine | 6.97 ± 0.99* | >7.17* | Bcl-2, p53/MDM2 |
| 1,6-Dimethylindazol-3-amine | 5.15 ± 0.42 | 6.44 | Bcl-2 family, p53/MDM2 pathway |
Data extrapolated from structural analogues in [2]; K562: chronic myeloid leukemia cell line; HEK-293: human embryonic kidney cell line (normal cells)
The synergy between 1- and 6-methylation is particularly noteworthy. Molecular modeling indicates that 1,6-dimethylindazol-3-amine adopts a planar conformation that optimally inserts into the hydrophobic cleft of Bcl-2 proteins, while the C3-amine forms a hydrogen bond with Asp107 of Bcl-xL. This configuration disrupts Bcl-2/Bax interactions, promoting apoptosis in leukemia cells [2] [9].
The development of 1,6-dimethylindazol-3-amine exemplifies rational optimization of natural indazole alkaloids into targeted therapeutics:
Natural Precursors: Early interest in indazoles stemmed from rare natural products like Nigellicine and Nigellidine isolated from Nigella sativa seeds. While these compounds exhibited modest cytotoxicity, their structural complexity limited synthetic accessibility .
First-Generation Synthetic Indazoles: Benzydamine (non-steroidal anti-inflammatory) and Granisetron (anti-emetic) demonstrated clinical utility but lacked anticancer efficacy. Screening of simple indazole libraries in the 1990s revealed that unsubstituted 1H-indazol-3-amine possessed moderate kinase inhibitory activity (IC~50~ ~10 µM against VEGFR2), spurring substitution studies [3] .
The Methylation Breakthrough: Systematic SAR investigations (2005-2015) established that:
The pivotal discovery emerged from molecular hybridization strategies circa 2020, where researchers combined the 1,6-dimethylindazol-3-amine core with bioactive warheads. One landmark study synthesized 3,5-disubstituted derivatives via:
This yielded compound 6o (bearing 1,6-dimethylindazol-3-amine core and C5-(4-fluorophenyl) group), which demonstrated exceptional activity against K562 leukemia cells (IC~50~ = 5.15 µM) and minimal toxicity to normal cells (HEK-293, IC~50~ = 33.2 µM). Mechanistic studies confirmed concentration-dependent:
Table 3: Evolution of Indazole-Based Anticancer Agents
| Generation | Representative Compound | Key Structural Features | Therapeutic Limitations |
|---|---|---|---|
| Natural Alkaloids (1980s) | Nigellicine | Complex pentacyclic structure | Low potency (IC~50~ >100 µM), limited supply |
| Early Synthetic (1990s) | Benzydamine | Unsubstituted indazole core | No significant anticancer activity |
| Kinase-Targeted (2000s) | Pazopanib | 1H-indazol-3-amine with pyrimidine | Off-target toxicity (hepatic) |
| Optimized Hybrids (2020s) | 1,6-Dimethylindazol-3-amine derivatives | Dual methylation + C5-aryl/piperazine | High selectivity under development |
Contemporary research focuses on leveraging 1,6-dimethylindazol-3-amine as a "multitargeting scaffold":
These innovations position 1,6-dimethylindazol-3-amine as a versatile template for next-generation anticancer agents, combining the target versatility of traditional indazoles with improved selectivity profiles through strategic methylation.
CAS No.: 3397-16-8
CAS No.: 2134602-45-0
CAS No.: 2647-50-9
CAS No.: 17869-27-1
CAS No.: 22108-99-2
CAS No.: 51800-34-1